

Application Notes and Protocols for Assessing Vaccine Immunogenicity Using B8R 20-27

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **B8R 20-27** peptide, with the amino acid sequence TSYKFESV, is a well-established, immunodominant H-2Kb-restricted CD8+ T cell epitope derived from the B8R protein of the vaccinia virus.[1][2] The B8R protein is a soluble homolog of the interferon-gamma (IFN-γ) receptor, acting as a virulence factor by neutralizing the antiviral activity of IFN-γ.[3][4] Due to its high immunogenicity and conservation among various orthopoxviruses, including Modified Vaccinia Ankara (MVA), the **B8R 20-27** peptide serves as a critical tool for assessing the vector-specific cellular immune response in preclinical vaccine studies.[1][5]

These application notes provide detailed protocols for utilizing the **B8R 20-27** peptide to quantify vaccine-induced T cell responses through Enzyme-Linked Immunospot (ELISpot) assays, Intracellular Cytokine Staining (ICS), and MHC Class I Tetramer staining.

Key Applications

- Quantification of vaccine-specific T cell frequency: Determine the number of T cells responding to the vaccine vector.
- Characterization of T cell functionality: Assess the cytokine profile (e.g., IFN-γ, TNF-α) of responding T cells.



- Evaluation of immunodominance: Study the hierarchy of immune responses to different viral epitopes.[6][7]
- Monitoring immune memory: Track the persistence of vaccine-induced T cell responses over time.[8]

Data Presentation

Table 1: Representative Quantitative Data on B8R 20-27 Specific CD8+ T Cell Responses

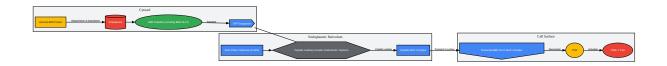


Assay Type	Mouse Strain	Vaccine/V ector	Timepoint	Tissue	Respons e Metric	Typical Range of Response
Intracellula r Cytokine Staining	C57BL/6	MVA	Day 7-10 post- immunizati on	Spleen	% of IFN- y+ cells within the CD8+ T cell population	10-15%[7]
ELISpot	C57BL/6	MVA	Day 8 post- immunizati on	Spleen	IFN-y Spot Forming Cells (SFC) per 106 splenocyte s	~3,150[9]
MHC Class I Tetramer Staining	C57BL/6	Vaccinia Virus	Day 10 post- infection	Spleen	% of B8R- tetramer+ cells within the CD8+ T cell population	Varies with viral strain and dose
Intracellula r Cytokine Staining	C57BL/6	MVA	Day 56 post- immunizati on	Spleen	IFN-y SFC per 106 splenocyte s (memory response)	Variable, lower than peak response

Signaling Pathways and Experimental Workflows

The immunogenicity of the **B8R 20-27** peptide is dependent on the MHC class I antigen processing and presentation pathway.

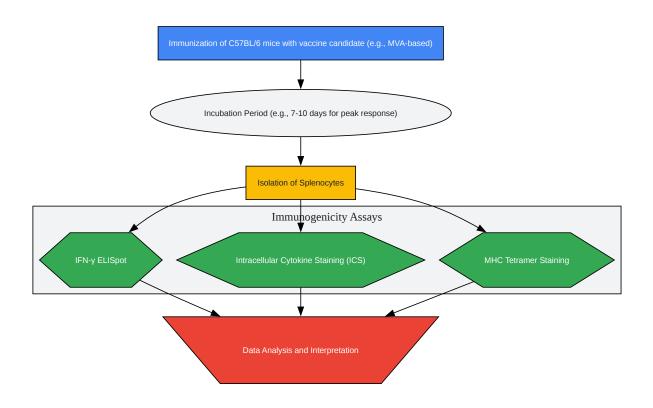




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MHC Class I presentation of B8R 20-27.





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Workflow for assessing B8R 20-27 immunogenicity.

Experimental Protocols

1. IFN-y ELISpot Assay

This assay quantifies the frequency of **B8R 20-27**-specific, IFN-y-secreting T cells.

Materials:

• 96-well PVDF membrane plates



- Sterile PBS
- 70% Ethanol
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- AP or HRP substrate (e.g., BCIP/NBT or AEC)
- Blocking buffer (e.g., RPMI-1640 with 10% FBS)
- B8R 20-27 peptide (TSYKFESV)
- Single-cell suspension of splenocytes from immunized mice
- Positive control (e.g., Concanavalin A)
- Negative control (e.g., irrelevant peptide or media alone)

Protocol:

- Plate Coating:
 - \circ Pre-wet the 96-well PVDF plate with 15 μ L of 70% ethanol for 1 minute.
 - Wash the wells three times with 150 μL of sterile PBS.
 - Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS (e.g., 10 µg/mL) and incubate overnight at 4°C.[6]
- Blocking:
 - Decant the capture antibody solution.
 - Wash the wells twice with 150 μL of sterile PBS.



- Add 150 μL of blocking buffer to each well and incubate for at least 2 hours at 37°C.[6]
- Cell Incubation:
 - Prepare a single-cell suspension of splenocytes.
 - Decant the blocking buffer from the plate.
 - Add splenocytes to the wells (e.g., 0.2 x 106 cells/well).[10]
 - Add B8R 20-27 peptide to the appropriate wells at a final concentration of 1-10 μg/mL.[10]
 Include positive and negative control wells.
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10][11]
- Detection:
 - Decant the cell suspension and wash the wells three times with PBS and three times with PBS containing 0.05% Tween-20 (PBST).[11]
 - Add biotinylated anti-mouse IFN-y detection antibody diluted in PBS with 0.5% BSA and incubate for 2 hours at 37°C.[11]
 - Wash the wells six times with PBST.
 - Add Streptavidin-AP or -HRP conjugate and incubate for 45 minutes at room temperature.
 - Wash the wells three times with PBST and three times with PBS.
- Development:
 - Add the appropriate substrate and incubate until distinct spots emerge.
 - Stop the reaction by washing thoroughly with tap water.
 - Allow the plate to dry completely before counting the spots using an ELISpot reader.
- 2. Intracellular Cytokine Staining (ICS) by Flow Cytometry



This protocol allows for the simultaneous identification and functional characterization of **B8R 20-27**-specific CD8+ T cells.

Materials:

- Single-cell suspension of splenocytes
- Complete RPMI-1640 medium
- B8R 20-27 peptide
- Brefeldin A
- Fc block (e.g., anti-CD16/32)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44)
- Fluorochrome-conjugated antibody against IFN-y
- Fixation/Permeabilization buffer
- Flow cytometer

Protocol:

- In Vitro Restimulation:
 - Resuspend splenocytes in complete RPMI medium.
 - Stimulate the cells with B8R 20-27 peptide (1-2 μg/mL) in the presence of Brefeldin A (5-10 μg/mL) for 5 hours at 37°C.[2][3] Brefeldin A inhibits protein transport, causing cytokines to accumulate intracellularly.
- Surface Staining:
 - Wash the cells with FACS buffer (PBS with 2% FBS).
 - Block Fc receptors with Fc block for 10-15 minutes on ice.



- Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 20-30 minutes on ice in the dark.
- Fixation and Permeabilization:
 - Wash the cells to remove unbound surface antibodies.
 - Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.
- Intracellular Staining:
 - Wash the cells with permeabilization buffer.
 - Stain with fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.[2]
- Data Acquisition and Analysis:
 - Wash the cells with permeabilization buffer and then resuspend in FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data by first gating on lymphocytes, then singlets, then CD3+ T cells, and finally CD8+ T cells. The frequency of B8R 20-27-specific T cells is determined by the percentage of IFN-y+ cells within the CD8+ T cell gate.
- 3. MHC Class I Tetramer Staining

This method directly visualizes and quantifies **B8R 20-27**-specific CD8+ T cells using fluorescently labeled H-2Kb tetramers folded with the **B8R 20-27** peptide.

Materials:

- Single-cell suspension of splenocytes
- APC- or PE-conjugated H-2Kb/TSYKFESV tetramer
- Fc block



- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
- FACS buffer
- Flow cytometer

Protocol:

- Cell Preparation:
 - Prepare a single-cell suspension of splenocytes.
- Staining:
 - Block Fc receptors with Fc block for 10-15 minutes on ice.
 - Add the H-2Kb/B8R 20-27 tetramer and incubate for 30-60 minutes at room temperature in the dark.[2][3]
 - Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) and incubate for an additional 20-30 minutes on ice in the dark.
- Data Acquisition and Analysis:
 - Wash the cells with FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data by gating on lymphocytes, singlets, and then CD8+ T cells. The
 percentage of B8R 20-27-specific CD8+ T cells is determined by the frequency of
 tetramer-positive cells within the CD8+ T cell population.

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